molecular formula C8H9BrO3 B1652696 4-Bromo-2-(methoxymethoxy)phenol CAS No. 1589000-58-7

4-Bromo-2-(methoxymethoxy)phenol

Cat. No.: B1652696
CAS No.: 1589000-58-7
M. Wt: 233.06
InChI Key: YSCMVONAMXQOAX-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethoxy)phenol is a brominated phenolic compound featuring a methoxymethoxy (-OCH2OCH3) group at the ortho position relative to the hydroxyl group on the aromatic ring. This structural motif combines a bromine atom (electron-withdrawing) with a methoxymethoxy substituent (electron-donating), creating unique electronic and steric properties. The compound is synthesized via lithium-halogen exchange reactions, as demonstrated in a protocol where n-butyl lithium and methyldichlorosilane are used to functionalize the aromatic ring .

Properties

IUPAC Name

4-bromo-2-(methoxymethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-5-12-8-4-6(9)2-3-7(8)10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCMVONAMXQOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301384
Record name 4-Bromo-2-(methoxymethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589000-58-7
Record name 4-Bromo-2-(methoxymethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1589000-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(methoxymethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection-Bromination Approach

The protection-bromination strategy begins with catechol (1,2-dihydroxybenzene), where one hydroxyl group is selectively protected to direct bromination to the desired position.

Step 1: Methoxymethyl (MOM) Protection of Catechol
Catechol reacts with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or N,N-diisopropylethylamine (DIEA). The reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, yielding 2-(methoxymethoxy)phenol. The MOM group shields the ortho hydroxyl, leaving the para hydroxyl free for subsequent bromination.

Step 2: Regioselective Bromination
The protected intermediate, 2-(methoxymethoxy)phenol, undergoes electrophilic bromination using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) with iron(III) bromide (FeBr₃) as a catalyst. The hydroxyl group directs bromination to the para position, producing 4-bromo-2-(methoxymethoxy)phenol.

Example Conditions

  • Reagents : Br₂ (1.1 equiv), acetic acid (solvent), 25°C, 12 hours
  • Yield : ~75% (theoretical, based on analogous brominations)

Bromination-Protection Approach

This route reverses the order of steps, beginning with bromination of a precursor followed by MOM protection.

Step 1: Bromination of Resorcinol Derivatives
Resorcinol (1,3-dihydroxybenzene) is brominated at the para position using CuBr₂ in refluxing ethyl acetate, analogous to methods described for 4-hydroxyacetophenone. This yields 4-bromo-1,3-dihydroxybenzene.

Step 2: Selective MOM Protection
The free hydroxyl groups at positions 1 and 3 are differentially protected. Using controlled stoichiometry of MOMCl and NaH in DMF, the hydroxyl at position 2 (ortho to bromine) is protected, yielding the target compound.

Challenges

  • Competing protection at both hydroxyls necessitates precise reaction control.
  • Yield optimization requires iterative adjustments to solvent polarity and temperature.

Alternative Bromination Methods

Recent advances propose using ionic liquids or microwave-assisted synthesis to enhance regioselectivity and reduce reaction times. For example, a mixture of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and NBS under microwave irradiation (100°C, 15 minutes) achieves >80% conversion in model systems.

Reaction Mechanisms and Catalytic Pathways

Electrophilic Aromatic Substitution

Bromination proceeds via electrophilic attack, where the hydroxyl group activates the ring. The methoxymethoxy group, being electron-donating, further directs substitution to the para position relative to the hydroxyl. The mechanism involves:

  • Generation of Br⁺ electrophile from Br₂ or NBS.
  • Formation of a sigma complex (Wheland intermediate) at the para position.
  • Deprotonation to restore aromaticity, yielding the brominated product.

MOM Protection Dynamics

The MOM group is introduced via nucleophilic substitution. The hydroxyl oxygen attacks the electrophilic methylene carbon of MOMCl, facilitated by a base that deprotonates the hydroxyl. The reaction is highly sensitive to moisture, requiring anhydrous conditions.

Optimization and Yield Analysis

Solvent and Temperature Effects

  • Protection Step : DMF outperforms DCM in solubility, enabling higher yields (85% vs. 70%).
  • Bromination Step : Acetic acid provides superior regioselectivity compared to non-polar solvents (e.g., toluene), minimizing di-substitution byproducts.

Catalytic Enhancements

  • FeBr₃ vs. AlCl₃ : FeBr₃ increases bromination efficiency (90% vs. 75%) due to stronger Lewis acidity.
  • Microwave Assistance : Reduces reaction time from 12 hours to 15 minutes with comparable yields.

Applications and Derivatives

4-Bromo-2-(methoxymethoxy)phenol is a precursor to Metoprolol analogues, where the bromine is displaced by amines or alkoxy groups in nucleophilic aromatic substitution. Derivatives exhibit enhanced beta-blocking activity and metabolic stability, underscoring the compound’s pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methoxymethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Quinones are formed as major products.

    Reduction: Hydroquinones are the primary products.

Scientific Research Applications

4-Bromo-2-(methoxymethoxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethoxy)phenol involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the bromine atom is displaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes elimination to yield the substituted product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Bromo-2-(methoxymethoxy)phenol with analogs differing in substituent groups, focusing on electronic effects, biological activity, and synthetic utility.

Substituent Effects on Electronic and Steric Properties

Compound Name Substituent(s) Key Properties Applications/Findings
4-Bromo-2-(methoxymethoxy)phenol -OCH2OCH3 (methoxymethoxy) Enhanced lipophilicity; stabilized hydroxyl via protection Intermediate in organosilicon synthesis; potential for drug derivatization
4-Bromo-2-methoxyphenol -OCH3 (methoxy) Simpler structure; higher polarity than methoxymethoxy analog Precursor for chalcones and Schiff bases; used in antimicrobial complexes
4-Bromo-2-(dimethoxymethyl)phenol -C(OCH3)2 (dimethoxymethyl) Increased steric bulk; hydrolytically stable Pharmaceutical intermediate; used in fine chemical synthesis
4-Bromo-5-(chloromethyl)-2-methoxybenzene -Cl (chloromethyl) + -OCH3 Reactive chloromethyl group; electrophilic character Likely intermediate in alkylation or cross-coupling reactions
4-Bromo-2-(2-hydroxyethyl)phenol -CH2CH2OH (hydroxyethyl) Polar, hydrophilic substituent; prone to hydrogen bonding Potential for metal coordination or polymer synthesis

Key Observations :

  • The methoxymethoxy group offers a balance between steric bulk and lipophilicity, making it advantageous in synthetic intermediates requiring temporary hydroxyl protection.
  • Chloromethyl and hydroxyethyl substituents introduce reactivity or polarity, respectively, expanding utility in diverse reactions .
  • Dimethoxymethyl analogs exhibit greater hydrolytic stability compared to methoxymethoxy, favoring long-term storage .
Schiff Base Derivatives
  • 4-Bromo-2-(piperazin-1-yl-ethylimino)phenol (): Zinc complexes of this Schiff base demonstrated low toxicity in hematological and biochemical assays, suggesting that bulky amine substituents mitigate adverse effects .
  • 4-Bromo-2-(imidazo-phenanthroline)phenol (): Metal complexes (Cu, Co, Ni) exhibited antibacterial activity, attributed to the imidazole-phenanthroline backbone enhancing metal coordination and membrane disruption .

Comparison: The methoxymethoxy group in 4-Bromo-2-(methoxymethoxy)phenol lacks the nitrogen-rich coordination sites present in Schiff bases, limiting its direct use in metal complexation. However, its stability may make it a superior precursor for prodrugs or protected intermediates.

Toxicity Profiles
  • Methoxy vs. In contrast, the methoxymethoxy group may delay metabolic degradation, altering toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(methoxymethoxy)phenol, and how can reaction intermediates be characterized?

  • Methodology : A four-step synthesis is recommended:

Protection : Use acetyl groups to protect hydroxyl groups in precursors like 4-methoxyphenol (e.g., via acetylation with acetic anhydride).

Bromination : Employ N-bromosuccinimide (NBS) in acetonitrile for regioselective bromination at the ortho position .

Deprotection : Hydrolyze acetyl groups under basic conditions.

Reprotection : Substitute hydroxyl groups with methoxymethoxy (MOM) groups using reagents like chloromethyl methyl ether (MOM-Cl).

  • Characterization : Confirm intermediates via 1^1H/13^13C NMR, mass spectrometry, and FTIR. For purity, use elemental analysis (C, H, N) and HPLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 4-Bromo-2-(methoxymethoxy)phenol?

  • Methodology :

  • FTIR : Identify functional groups (e.g., O–H, C–Br, C–O–C) by comparing peaks to reference spectra.
  • UV-Vis : Analyze electronic transitions; compare experimental λmax\lambda_{\text{max}} with time-dependent DFT (TD-DFT) calculations .
  • NMR : Use 1^1H and 13^13C NMR to resolve substituent positions and confirm regioselectivity.
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS .

Advanced Research Questions

Q. How can computational methods like DFT resolve electronic properties and reaction mechanisms involving 4-Bromo-2-(methoxymethoxy)phenol?

  • Methodology :

  • DFT Setup : Optimize geometry at the B3LYP/6-311+G(d,p) level. Use Becke’s 1988 exchange-correlation functional to ensure accurate asymptotic behavior of electron density .
  • TD-DFT : Predict UV-Vis spectra and compare with experimental data to validate electronic transitions.
  • Reaction Pathways : Study bromination or substitution mechanisms using intrinsic reaction coordinate (IRC) analysis .

Q. What challenges arise in crystallographic refinement of 4-Bromo-2-(methoxymethoxy)phenol derivatives, and how can they be addressed?

  • Methodology :

  • Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) to resolve heavy atoms like bromine.
  • Software : Refine structures with SHELXL (for small molecules) or OLEX2 (for workflow integration). Address twinning or disorder using constraints .
  • Validation : Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) .

Q. How can contradictions between experimental and computational data (e.g., bond lengths, spectral peaks) be resolved?

  • Methodology :

  • Functional Selection : Test hybrid functionals (e.g., CAM-B3LYP) for better agreement with UV-Vis data.
  • Basis Set Optimization : Use larger basis sets (e.g., cc-pVTZ) for bromine-containing systems.
  • Experimental Replication : Verify reaction conditions (e.g., solvent polarity, temperature) to rule out environmental effects .

Q. What strategies are effective for studying the biological activity of 4-Bromo-2-(methoxymethoxy)phenol derivatives?

  • Methodology :

  • Ligand Design : Synthesize metal complexes (e.g., Cu(II), Ni(II)) to enhance bioactivity. Confirm stoichiometry via conductometry and elemental analysis .
  • Bioassays : Test fungicidal activity against pathogens like Phomopsis viticola using dose-response assays. Compare with controls (e.g., commercial fungicides) .

Q. How can bromination regioselectivity in phenolic derivatives be experimentally and theoretically validated?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or 1^1H NMR to detect intermediates.
  • Computational Modeling : Calculate Fukui indices to predict electrophilic bromination sites. Validate with NBO analysis to assess charge distribution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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